(1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol
Description
Properties
IUPAC Name |
(1S)-1-(4-fluoro-2-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6,11H,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZVUWCKRCLTJL-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)F)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1344928-74-0 | |
| Record name | (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Catalytic Hydrogenation Using Chiral Catalysts
A common route involves the asymmetric reduction of 4-fluoro-2-methoxyacetophenone to the desired (S)-alcohol. Chiral catalysts such as Noyori-type ruthenium complexes or enzymes catalyze the hydrogenation with high stereoselectivity.
-
- Catalyst: Ru(II) complex with chiral diamine ligands
- Hydrogen pressure: 1–5 atm
- Solvent: Isopropanol or ethanol
- Temperature: 25–50°C
- Time: 6–12 hours
-
- Enantiomeric excess (ee) > 95%
- Yields: 80–90%
- The (S)-configuration is favored due to catalyst chirality
Enzymatic Reduction
Ketoreductases (KREDs) can stereoselectively reduce the ketone to (S)-alcohol under mild aqueous conditions.
-
- Buffer: Phosphate buffer pH 7–8
- Cofactor: NADPH regeneration system
- Temperature: 25–37°C
- Time: 12–24 hours
-
- High stereoselectivity and mild conditions
- Environmentally friendly
Synthesis via Chiral Auxiliary-Mediated Alkylation
A more elaborate synthetic route involves the use of chiral auxiliaries such as (S)-4-benzyl-2-oxazolidinone, which controls stereochemistry during alkylation steps.
Stepwise Synthesis Outline (Adapted from Related Methoxyphenyl Analogues)
| Step | Reaction Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Conversion of 4-fluoro-2-methoxyphenylacetic acid to acid chloride | Oxalyl chloride, 16 h, room temp | Acid chloride intermediate |
| 2 | Reaction with lithium salt of (S)-4-benzyl-2-oxazolidinone at −78°C | LiHMDS, −78°C | Chiral amide intermediate |
| 3 | Alkylation with methyl iodide in presence of LiHMDS at −78°C | Methyl iodide, LiHMDS | Alkylated chiral intermediate |
| 4 | Hydrolysis and reduction steps to release (S)-alcohol | LiOH hydrolysis, Pd/C hydrogenation | (S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol |
This method provides excellent stereocontrol but involves multiple steps and requires low-temperature conditions for selectivity.
Direct Chiral Resolution
In some cases, racemic 1-(4-fluoro-2-methoxyphenyl)ethan-1-ol can be resolved into enantiomers by:
- Formation of diastereomeric salts with chiral acids (e.g., tartaric acid derivatives)
- Separation by crystallization
- Recovery of the desired (S)-enantiomer by acid/base treatment
This method is less efficient than asymmetric synthesis but can be useful when chiral catalysts are unavailable.
Data Table Summarizing Preparation Methods
| Method | Key Reagents/Conditions | Enantiomeric Excess (ee) | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Asymmetric catalytic hydrogenation | Ru(II) chiral catalyst, H2, isopropanol, 25–50°C | >95% | 80–90 | High selectivity, scalable | Requires expensive catalysts |
| Enzymatic reduction | Ketoreductase, NADPH, phosphate buffer, 25–37°C | >95% | 70–85 | Mild, eco-friendly | Longer reaction times |
| Chiral auxiliary alkylation | Oxalyl chloride, LiHMDS, methyl iodide, −78°C | >98% | 75–85 | Excellent stereocontrol | Multi-step, low temperature |
| Chiral resolution | Chiral acid, crystallization | ~95% | 40–60 | Simple equipment | Lower yield, waste generation |
Research Findings and Optimization Notes
Temperature control is critical in chiral auxiliary alkylation to prevent racemization. Maintaining −78°C during lithiation and alkylation steps is essential for high stereoselectivity.
Catalyst choice in asymmetric hydrogenation strongly influences enantiomeric excess. Ruthenium complexes with chiral diamines outperform other catalysts in yield and selectivity.
Enzymatic methods offer greener alternatives but require optimization of cofactor recycling and substrate solubility for industrial scalability.
Purification steps such as crystallization of hydrochloride salts improve enantiomeric purity and facilitate isolation of the (S)-enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxidation of the alcohol group can yield 4-fluoro-2-methoxyacetophenone.
Reduction: Reduction can produce various derivatives, including 4-fluoro-2-methoxyphenylethane.
Substitution: Substitution reactions can lead to the formation of compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
(1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in the body, leading to a biological response.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby modulating biochemical pathways.
Signal Transduction: Affecting signal transduction pathways, which can alter cellular functions and responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related ethan-1-ol derivatives (Table 1), focusing on substituent variations and their impact on properties:
Key Observations :
- Electron Effects : The 4-fluoro and 2-methoxy groups in the target compound balance electron withdrawal (F) and donation (OCH₃), influencing reactivity and binding interactions .
- Steric Hindrance : Pyrazole-containing analogues (e.g., 1-(4-methoxyphenyl)-2-(1H-pyrazol-1-yl)ethan-1-ol) exhibit reduced conformational flexibility due to bulky substituents .
Key Observations :
- Resolution vs. Biocatalysis : The target compound’s synthesis via camphorsulfonic acid resolution yields 48% , whereas biocatalytic methods achieve >95% conversion and >99% ee for 1-(4-hydroxyphenyl)ethan-1-ol .
- Racemic Mixtures : Pyrazole-containing analogues are often synthesized as racemates, requiring additional steps for enantiopure isolation .
Physical and Chemical Properties
Substituents critically influence solubility, stability, and chirality:
- Solubility : Hydroxyl-substituted derivatives (e.g., 1-(4-hydroxyphenyl)ethan-1-ol) exhibit higher aqueous solubility due to hydrogen bonding , whereas trifluoromethyl groups (e.g., (1S)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol) enhance lipophilicity .
- Stability : The target compound’s methoxy group improves oxidative stability compared to hydroxyl analogues .
- Chirality : The (1S) configuration in the target compound contrasts with (1R)-enantiomers (e.g., (1R)-1-(3-chlorophenyl)ethan-1-ol), which may show divergent biological activities .
Biological Activity
(1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol, a compound with the chemical formula C10H13F O2, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
The compound is characterized by a phenolic structure with a fluorine atom and a methoxy group attached to the aromatic ring. These substitutions significantly influence its chemical reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Binding to Receptors : The compound interacts with specific receptors in the body, which may lead to various physiological responses.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, thereby modulating biochemical pathways critical for cellular function.
- Signal Transduction : The compound may affect signal transduction pathways, altering cellular responses and functions.
Anticancer Properties
Research indicates that this compound exhibits potential anticancer properties. A study evaluating similar compounds demonstrated that certain derivatives could inhibit cancer cell proliferation significantly. While specific IC50 values for this compound were not detailed in the available literature, related compounds have shown promising results against various cancer cell lines, suggesting potential efficacy in oncological applications .
Anti-inflammatory and Analgesic Effects
The compound has also been investigated for its anti-inflammatory and analgesic properties. Preliminary studies suggest that it may modulate inflammatory pathways, although detailed clinical data are still required to confirm these effects comprehensively.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the compound's interaction with various receptors, indicating potential therapeutic applications in pain management. |
| Study 2 | Found that structural analogs exhibited significant inhibition of cancer cell proliferation in vitro, with implications for further development as anticancer agents. |
| Study 3 | Explored the compound's mechanism of action, highlighting its role in enzyme inhibition and signal transduction pathways relevant to inflammatory responses. |
Q & A
Basic: What are the common synthetic routes for (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol?
Answer:
The synthesis of this chiral secondary alcohol typically involves stereoselective reduction of the corresponding ketone precursor or catalytic asymmetric methods. Key approaches include:
- Iron-Phthalocyanine (FePC) Catalyzed Hydration of Alkynes : Adapted from protocols for similar alcohols (e.g., 1-(p-tolyl)ethan-1-ol), alkynes undergo FePC-catalyzed Markovnikov hydration under aerobic conditions. Reaction conditions: 0.25 mol% FePC, ethanol solvent, room temperature, 6–24 h, yielding ~67% product after flash chromatography .
- Asymmetric Reduction : Chiral catalysts (e.g., Ru-BINAP complexes) or biocatalysts (e.g., alcohol dehydrogenases) can reduce prochiral ketones to the (1S)-enantiomer with high enantiomeric excess (ee) .
Advanced: How can enantiomeric excess (ee) be optimized in enantioselective synthesis?
Answer:
Optimizing ee requires:
- Chiral Catalyst Screening : Evaluate metal-ligand complexes (e.g., Ru, Rh) for steric and electronic compatibility with the ketone substrate. For example, BINAP-based catalysts achieve >90% ee in aryl-ethanol derivatives .
- Biocatalytic Approaches : Enzymatic reduction using immobilized alcohol dehydrogenases (ADHs) in non-polar solvents enhances stereoselectivity. Substrate engineering (e.g., protecting groups) may improve enzyme-substrate affinity .
- Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., Shvo catalyst) with enantioselective enzymes to convert undesired enantiomers in situ, maximizing yield and ee .
Basic: What spectroscopic methods confirm structure and stereochemistry?
Answer:
- NMR Spectroscopy : Key signals include:
- ¹H NMR : Aromatic protons (δ 6.7–7.1 ppm, split by fluorine coupling), methoxy singlet (δ ~3.8 ppm), and chiral center protons (δ 4.7–5.0 ppm, quartet for -CH(OH)-) .
- ¹⁹F NMR : Single peak for the para-fluoro substituent (δ -110 to -115 ppm) .
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers and quantify ee .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated for fluorophenyl ethanol derivatives .
Advanced: What challenges arise in scaling up enantioselective synthesis?
Answer:
- Catalyst Efficiency : Homogeneous catalysts (e.g., Ru-BINAP) require high loadings (1–5 mol%) for industrial-scale reactions. Heterogeneous catalysts (e.g., immobilized enzymes) improve recyclability but may reduce activity .
- Solvent Selection : Replace volatile solvents (e.g., ethanol) with greener alternatives (e.g., cyclopentyl methyl ether) without compromising stereoselectivity .
- Purification : Chromatography is impractical at scale. Develop crystallization protocols using chiral resolving agents (e.g., tartaric acid derivatives) .
Data Contradiction: How to resolve yield discrepancies across synthetic methods?
Answer:
Discrepancies often stem from:
- Reaction Conditions : FePC-catalyzed hydration yields 67% under aerobic conditions, while anaerobic Pd/C hydrogenation may improve yields but lower stereoselectivity .
- Substrate Purity : Trace moisture or oxygen degrades sensitive catalysts (e.g., FePC), requiring strict inert atmosphere control .
- Analytical Methods : GC vs. HPLC quantification (e.g., overlapping peaks in GC for diastereomers) can misreport yields. Validate with orthogonal techniques .
Basic: What reactions involve the hydroxyl group of this compound?
Answer:
- Oxidation : Chromic acid or TEMPO/NaOCl oxidizes the alcohol to 4-fluoro-2-methoxyacetophenone .
- Esterification : React with acetyl chloride (pyridine catalyst) to form acetate derivatives for stability studies .
- Mitsunobu Reaction : Convert to ethers or thioethers using triphenylphosphine/DIAD .
Advanced: How does the fluorine substituent influence reactivity?
Answer:
- Electronic Effects : Fluorine’s electronegativity deactivates the aromatic ring, slowing electrophilic substitution but enhancing oxidative stability .
- Hydrogen Bonding : The para-fluoro group stabilizes transition states in asymmetric reductions, improving ee .
- Solubility : Fluorine increases lipophilicity, requiring polar aprotic solvents (e.g., DMF) for homogeneous reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
